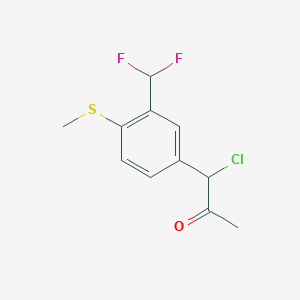
1-Chloro-1-(3-(difluoromethyl)-4-(methylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(3-(difluoromethyl)-4-(methylthio)phenyl)propan-2-one is a useful research compound. Its molecular formula is C11H11ClF2OS and its molecular weight is 264.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Chloro-1-(3-(difluoromethyl)-4-(methylthio)phenyl)propan-2-one is a synthetic organic compound notable for its unique combination of functional groups, including a chloro group, a difluoromethyl group, and a methylthio group attached to a phenyl ring. This compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals due to its biological activity.
- Molecular Formula : C11H11ClF2OS
- Molecular Weight : 264.72 g/mol
- IUPAC Name : 1-chloro-1-[3-(difluoromethyl)-4-methylsulfanylphenyl]propan-2-one
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial and antifungal properties. The mechanisms of action likely involve the compound's electrophilic nature, allowing it to interact with nucleophilic sites on biomolecules such as proteins and DNA, potentially inhibiting enzyme activity or disrupting cellular functions .
Anticancer Potential
Research has suggested that this compound may also possess anticancer properties. Its ability to form covalent bonds with biological targets could lead to modifications of proteins and nucleic acids, which is crucial for understanding its therapeutic effects .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives of chloro-substituted phenyl compounds, including this compound. The results indicated significant inhibition against several bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings .
Study 2: Anticancer Activity
In vitro assays have demonstrated that the compound can inhibit the proliferation of cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspase pathways, highlighting its potential as a lead compound in cancer therapy .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Differences | Unique Properties |
|---|---|---|
| 1-Chloro-1-(3-(difluoromethyl)-4-nitrophenyl)propan-2-one | Nitro group instead of methylthio | Altered reactivity and biological activity |
| 1-Chloro-1-(3-(difluoromethyl)-4-ethoxyphenyl)propan-2-one | Ethoxy group replacing methylthio | Influences solubility and target interaction |
| 1-Chloro-1-(3-(difluoromethyl)-4-trifluoromethylthio)phenyl)propan-2-one | Trifluoromethylthio group | Enhanced biological activity due to increased lipophilicity |
Synthesis and Optimization
The synthesis of this compound typically involves multiple steps, including nucleophilic substitution reactions using appropriate starting materials like difluoromethylated phenols and chlorinated propanones. Optimizing these steps is crucial for achieving high yields and purity in industrial settings .
Propriétés
Formule moléculaire |
C11H11ClF2OS |
|---|---|
Poids moléculaire |
264.72 g/mol |
Nom IUPAC |
1-chloro-1-[3-(difluoromethyl)-4-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H11ClF2OS/c1-6(15)10(12)7-3-4-9(16-2)8(5-7)11(13)14/h3-5,10-11H,1-2H3 |
Clé InChI |
BWHAGHXSORQEOJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC(=C(C=C1)SC)C(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















